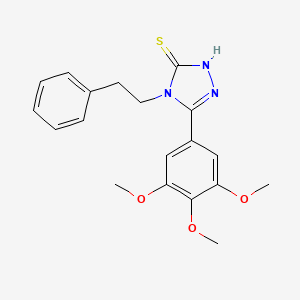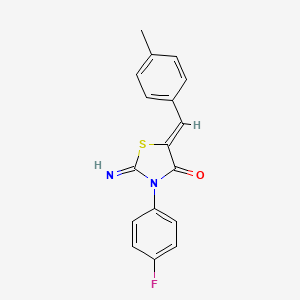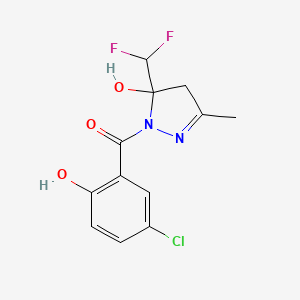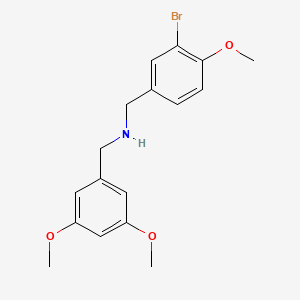
4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture.
作用机制
The mechanism of action of 4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of enzymes involved in cell proliferation and DNA synthesis. The compound may also act as a free radical scavenger, preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to have antibacterial and antifungal properties. It has also been found to have antioxidant effects, protecting cells from oxidative damage. Additionally, the compound has been studied for its potential to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential to inhibit the growth of cancer cells and to have antimicrobial and antioxidant properties. However, limitations include the need for further research to fully understand the mechanism of action and potential side effects of the compound.
未来方向
For research on 4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol include investigating its potential use as a pesticide and as a fluorescent probe for detecting metal ions. Further studies are also needed to fully understand the compound's mechanism of action and potential applications in medicine and agriculture. Additionally, research could explore the potential of this compound in combination with other drugs or compounds for enhanced therapeutic effects.
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
合成方法
The synthesis of 4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-phenylethylamine, 3,4,5-trimethoxybenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
科学研究应用
4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown potential in various scientific research applications. It has been studied for its anticancer, antimicrobial, and antioxidant properties. The compound has also been investigated for its potential use as a pesticide and as a fluorescent probe for detecting metal ions.
属性
IUPAC Name |
4-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-23-15-11-14(12-16(24-2)17(15)25-3)18-20-21-19(26)22(18)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMTVXNCMXOVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B6029372.png)

![2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6029379.png)
![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6029391.png)
![3-{[ethyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6029397.png)

![ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6029409.png)

![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6029422.png)
![3-(4-fluorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6029439.png)
![ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6029453.png)
![7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6029455.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6029460.png)
